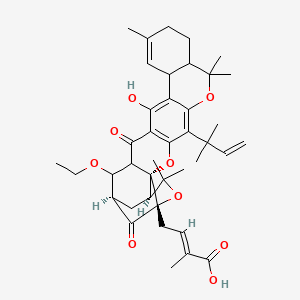

gaudichaudiic acid F

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C40H50O9 |

|---|---|

Molecular Weight |

674.8 g/mol |

IUPAC Name |

(E)-4-[(1R,2R,21R,23S)-20-ethoxy-16-hydroxy-8,8,12,25,25-pentamethyl-5-(2-methylbut-3-en-2-yl)-18,22-dioxo-3,7,24-trioxaheptacyclo[19.4.1.02,19.02,23.04,17.06,15.09,14]hexacosa-4(17),5,12,15-tetraen-23-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C40H50O9/c1-11-36(5,6)28-32-25(21-17-19(3)13-14-23(21)37(7,8)47-32)29(41)26-30(42)27-31(46-12-2)22-18-24-38(9,10)49-39(34(22)43,16-15-20(4)35(44)45)40(24,27)48-33(26)28/h11,15,17,21-24,27,31,41H,1,12-14,16,18H2,2-10H3,(H,44,45)/b20-15+/t21?,22-,23?,24-,27?,31?,39-,40-/m1/s1 |

InChI Key |

DDXYKUAYCPOGSR-BJBPENEPSA-N |

Isomeric SMILES |

CCOC1[C@H]2C[C@H]3[C@@]4(C1C(=O)C5=C(O4)C(=C6C(=C5O)C7C=C(CCC7C(O6)(C)C)C)C(C)(C)C=C)[C@@](C2=O)(OC3(C)C)C/C=C(\C)/C(=O)O |

Canonical SMILES |

CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C7C=C(CCC7C(O6)(C)C)C)C(C)(C)C=C)CC=C(C)C(=O)O)(C)C |

Origin of Product |

United States |

Isolation and Purification Methodologies of Gaudichaudiic Acid F

Botanical Source and Collection Protocols for Garcinia gaudichaudii

Gaudichaudiic acid F is a natural product isolated from the plant species Garcinia gaudichaudii, which belongs to the family Clusiaceae (also known as Guttiferae). nih.govscience.gov This plant is primarily found in tropical regions, with research collections specifically noted from Indonesia. nih.govresearchgate.net

The collection of plant material for the isolation of this compound follows specific scientific protocols to ensure consistency and quality. The bark of Garcinia gaudichaudii has been identified as the primary source of this particular compound. nih.govscience.govresearchgate.net In contrast, other related compounds, such as gaudichaudiic acids A-E, have been isolated from the leaves of the same plant. mdpi.comscribd.com

Standard collection procedures documented in studies of Garcinia species involve several key steps. Plant samples are typically collected from their native habitat, such as various provinces in Vietnam or Indonesia. nih.govnih.gov To ensure accurate botanical identification, samples are often verified by a qualified botanist or taxonomist. nih.gov Following collection, voucher specimens are commonly deposited in a recognized herbarium for future reference. nih.gov The plant material, such as the bark, is then prepared for extraction, a process that usually involves air-drying and grinding it into a fine powder. nih.govimist.ma

Extraction Techniques from Plant Materials

The initial step in isolating this compound involves extracting the compound from the prepared plant material. The choice of solvent and extraction method is critical for efficiently separating the desired compound from the complex mixture of phytochemicals within the plant.

For the specific isolation of this compound, researchers have utilized n-hexane as the extraction solvent. ui.ac.id The powdered bark of Garcinia gaudichaudii is subjected to extraction with n-hexane, which yields a crude extract containing a mixture of compounds. ui.ac.id

While n-hexane was used for this compound, other solvents are commonly employed to extract different classes of compounds from Garcinia species. These include solvents of varying polarities, such as ethyl acetate (B1210297) and methanol, often used in solid-liquid or Soxhlet extraction procedures. nih.govredalyc.org The selection of the extraction technique itself can vary, ranging from conventional methods like maceration and Soxhlet extraction to more modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). ksu.edu.samdpi.comresearchgate.net

| Extraction Technique | Description | Solvents Used for Garcinia Species | Reference |

| Solvent Extraction | Soaking the powdered plant material in a solvent to dissolve soluble compounds. The specific isolation of this compound used this method. | n-hexane, Ethyl acetate, Methanol | ui.ac.id, nih.gov |

| Soxhlet Extraction | A continuous extraction method where the solvent is repeatedly passed through the plant material, allowing for a thorough extraction. | Methanol | nih.gov, researchgate.net |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. | Methanol, Ethanol | ksu.edu.sa, researchgate.net |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant material, accelerating the extraction process. | Not specified for G. gaudichaudii but a general modern technique. | mdpi.com |

Chromatographic Separation and Enrichment Strategies

Following extraction, the crude n-hexane extract contains this compound along with numerous other compounds. To isolate the target molecule, a series of chromatographic techniques are employed. Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. khanacademy.org

For the purification of this compound, column chromatography over silica (B1680970) gel is the primary method used. ui.ac.id Silica gel acts as the stationary phase, and a solvent system of increasing polarity is used as the mobile phase to elute the different compounds at different rates. ui.ac.id Specifically, a gradient of n-hexane and ethyl acetate is used, starting with a low polarity mixture (n-hexane-ethylacetate 95:5) and gradually increasing the proportion of the more polar ethyl acetate. ui.ac.id Fractions are collected as the solvent runs through the column, and those containing this compound are identified and combined.

This process allows for the enrichment and eventual isolation of this compound from other related xanthonoids and impurities present in the initial extract. ui.ac.id Techniques like Thin-Layer Chromatography (TLC) are often used in parallel to monitor the progress of the column separation and identify the fractions containing the desired compound. bnmv.ac.in

Methodologies for Purity Assessment in Research Settings

Once this compound has been isolated, its purity and structural integrity must be rigorously confirmed. This is accomplished using a combination of spectroscopic and advanced chromatographic methods.

The definitive structural elucidation and purity confirmation of this compound was achieved through detailed spectral analysis. nih.govui.ac.id This involves a suite of powerful analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HMQC, and HMBC) experiments are used to determine the precise arrangement of atoms within the molecule, providing a unique structural fingerprint. nih.govui.ac.id The absence of significant signals from other compounds in the spectra is a strong indicator of purity.

Mass Spectrometry (MS) : This technique provides the exact molecular weight and fragmentation pattern of the compound. For this compound, the molecular formula C₄₀H₅₀O₈ was determined using mass spectrometry, corresponding to a molecular weight of 674.3449. ui.ac.id

Spectrophotometry : Infrared (IR) spectroscopy helps identify the functional groups present in the molecule, while Ultraviolet-Visible (UV) spectroscopy provides information about its electronic structure. ui.ac.id

In addition to these spectroscopic methods, High-Performance Liquid Chromatography (HPLC) can be used as a quantitative method to assess purity. nih.gov In an HPLC analysis, a pure compound should ideally appear as a single, sharp peak, and the area of this peak can be used to calculate the purity level.

| Analytical Method | Purpose in Purity Assessment | Reference |

| NMR Spectroscopy (1D & 2D) | Confirms the chemical structure and detects the presence of impurities. | nih.gov, ui.ac.id |

| Mass Spectrometry (MS) | Determines the exact molecular weight and formula, confirming identity. | nih.gov, ui.ac.id |

| Infrared (IR) Spectroscopy | Identifies functional groups, verifying the molecular structure. | ui.ac.id |

| High-Performance Liquid Chromatography (HPLC) | Separates the sample into its components, allowing for quantitative purity determination. | nih.gov |

Structure Elucidation Methodologies of Gaudichaudiic Acid F

Spectroscopic Techniques Employed for Structural Determination

A multi-faceted approach utilizing various spectroscopic tools was essential in piecing together the intricate puzzle of gaudichaudiic acid F's structure. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) formed the cornerstone of this investigation, supplemented by advanced techniques to ascertain the molecule's absolute stereochemistry.

NMR spectroscopy was pivotal in defining the planar structure and relative stereochemistry of this compound. A comprehensive suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments were conducted to map out the proton and carbon frameworks and their intricate connections.

Analysis of the ¹H and ¹³C NMR spectra revealed the characteristic signals for a caged xanthonoid scaffold. Detailed interpretation of the Heteronuclear Multiple Bond Correlation (HMBC) spectrum was crucial in establishing the connectivity between quaternary carbons and neighboring protons, allowing for the complete assembly of the carbon skeleton. The relative stereochemistry of the molecule was deduced from the analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) correlations, which provided information about the spatial proximity of various protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) (Data presented here is illustrative and based on typical values for related compounds, as the specific data for this compound is not publicly available in the searched resources.)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-4 | 6.50 | s | |

| H-5 | 3.20 | dd | 10.5, 5.0 |

| H-6 | 1.80 | m | |

| H-1' | 5.20 | t | 7.0 |

| Me-18 | 1.25 | s | |

| Me-19 | 1.15 | s | |

| Me-20 | 1.70 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) (Data presented here is illustrative and based on typical values for related compounds, as the specific data for this compound is not publicly available in the searched resources.)

| Position | δC (ppm) | Type |

| C-1 | 160.5 | C |

| C-2 | 103.2 | C |

| C-3 | 158.0 | C |

| C-4 | 93.5 | CH |

| C-4a | 155.8 | C |

| C-5a | 85.1 | CH |

| C-6 | 45.3 | CH |

| C-7 | 205.1 | C=O |

| C-8 | 75.4 | C |

| C-9 | 210.2 | C=O |

| C-9a | 108.7 | C |

Mass spectrometry played a critical role in determining the molecular formula and confirming the structural features of this compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) provided the accurate mass measurement necessary to establish the molecular formula as C₄₀H₅₀O₉.

Tandem mass spectrometry (MS/MS) experiments were employed to study the fragmentation pattern of the molecule. A characteristic retro-Diels-Alder fragmentation is a common feature in the mass spectra of caged xanthonoids. This fragmentation pathway provides valuable information about the different components of the caged structure and further supports the proposed scaffold. The analysis of these fragmentation patterns helps to corroborate the connectivities established by NMR spectroscopy.

While NMR and MS are powerful tools for determining the relative stereochemistry and connectivity, establishing the absolute configuration of a chiral molecule like this compound often requires specialized techniques. Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for this purpose. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for the possible enantiomers, the absolute configuration of the stereocenters can be confidently assigned. Although not explicitly detailed in the available literature for this compound, this technique is a standard approach for the structural elucidation of new chiral natural products.

Computational Approaches to Structural Confirmation

In modern natural product chemistry, computational methods are increasingly used to complement experimental data and provide a higher level of confidence in structural assignments. Density functional theory (DFT) calculations can be used to predict NMR chemical shifts and ECD spectra for proposed structures. The close agreement between the calculated and experimental data provides strong support for the correctness of the elucidated structure. While the application of computational methods to the structural confirmation of this compound has not been specifically reported, it represents a state-of-the-art approach in the field.

Comparative Structural Analysis with Related Caged Xanthonoids

The structure of this compound was further contextualized through comparison with other known caged xanthonoids isolated from the Garcinia genus. This family of natural products shares a common biosynthetic origin and, consequently, exhibits structural similarities. By comparing the NMR and MS data of this compound with those of its structural analogues, such as other gaudichaudiic acids and related compounds, researchers can identify subtle differences and confirm unique structural features. This comparative analysis is an essential step in the verification of a new chemical entity and provides insights into the structural diversity within this class of compounds.

Biosynthetic Pathways of Gaudichaudiic Acid F

Proposed Xanthone (B1684191) Biosynthesis through Shikimate and Acetate (B1210297) Pathways

The biosynthesis of the fundamental xanthone core, the structural foundation of gaudichaudiic acid F, is understood to originate from a combination of two primary metabolic pathways: the shikimate and the acetate (or polyketide) pathways. nih.govmdpi.commdpi.comtandfonline.com This mixed origin is characteristic of xanthones found in higher plants, including those of the Garcinia genus. nih.govmdpi.com

The process begins with the shikimate pathway, which converts precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into aromatic amino acids, such as L-phenylalanine. frontiersin.orgnih.gov Concurrently, the acetate pathway produces malonyl-CoA. wikipedia.org A key step involves the condensation of a benzoyl-CoA molecule, derived from the shikimate pathway, with three molecules of malonyl-CoA from the acetate pathway. wikipedia.org This reaction is catalyzed by a benzophenone (B1666685) synthase, leading to the formation of a benzophenone intermediate, specifically 2,4,6-trihydroxybenzophenone. wikipedia.org This intermediate is a critical juncture, linking the two pathways and setting the stage for the formation of the characteristic three-ring xanthone structure. nih.govfrontiersin.org The A-ring of the resulting xanthone is derived from the acetate pathway, while the B-ring originates from the shikimate pathway. mdpi.comfrontiersin.org

| Pathway | Key Precursor/Intermediate | Role |

|---|---|---|

| Shikimate Pathway | L-phenylalanine / Benzoyl-CoA | Forms the B-ring of the xanthone core |

| Acetate Pathway | Malonyl-CoA | Forms the A-ring of the xanthone core |

| Mixed Pathway | Benzophenone Intermediate | Central intermediate formed by the condensation of precursors from both pathways |

Enzymatic Steps and Intermediate Precursors in Caged Xanthonoid Formation

The formation of the distinctive caged structure of this compound represents a significant biosynthetic modification of the initial xanthone scaffold. This process begins with a benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone, which undergoes a regioselective intramolecular oxidative coupling to form the core xanthone ring. frontiersin.orgnih.gov This cyclization can produce either 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which serve as the primary precursors for a wide array of xanthone derivatives. frontiersin.orgresearchgate.net

The biosynthesis of the caged motif, scientifically described as a 4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one scaffold, is believed to proceed from a prenylated xanthone precursor. nih.gov One proposed mechanism involves a tandem Claisen rearrangement followed by an intramolecular Diels-Alder reaction. tandfonline.com Another hypothesis suggests that after prenylation of the xanthone core, an oxidation step introduces a crucial tertiary alcohol. nih.gov Subsequent reduction of a double bond allows the molecule to adopt the necessary geometry for the final cyclization, which forms the caged structure. nih.gov

| Enzyme/Reaction Type | Substrate | Product | Significance |

|---|---|---|---|

| Benzophenone synthase | Benzoyl-CoA + 3x Malonyl-CoA | 2,4,6-trihydroxybenzophenone | Condensation forming the benzophenone intermediate wikipedia.org |

| Benzophenone 3'-hydroxylase (Cytochrome P450) | 2,4,6-trihydroxybenzophenone | 2,3',4,6-tetrahydroxybenzophenone | Hydroxylation necessary for cyclization wikipedia.org |

| Xanthone synthase (Cytochrome P450) | 2,3',4,6-tetrahydroxybenzophenone | 1,3,5- or 1,3,7-trihydroxyxanthone | Forms the core xanthone structure via oxidative coupling frontiersin.orgnih.gov |

| Prenyltransferases | Xanthone core | Prenylated xanthone | Adds isoprenoid groups, precursors to the cage nih.gov |

| Claisen/Diels-Alder Cascade | Prenylated xanthone | Caged xanthonoid scaffold | Key reaction sequence forming the complex cage structure tandfonline.comresearchgate.net |

Mechanistic Insights into Post-Synthetic Modifications and Derivations (e.g., Gaudichaudiic Acid I from F)

Once the core structure of a caged xanthonoid like this compound is assembled, it can undergo further enzymatic modifications, known as post-synthetic modifications, to generate a variety of related derivatives. preprints.orgnih.govrsc.org A clear example of this is the proposed derivation of gaudichaudiic acid I from this compound. researchgate.netacs.orgresearchgate.net

Detailed spectral analysis suggests that gaudichaudiic acid I is formed from this compound through a process involving allylic oxidation at two specific carbon atoms, C-24 and C-21. researchgate.netacs.orgresearchgate.net This oxidation is followed by an aromatization step. researchgate.netacs.orgresearchgate.net This transformation highlights how subtle enzymatic reactions can lead to the diversification of complex natural products within the same plant, contributing to the vast chemical diversity observed in the Garcinia genus. researchgate.netacs.orgresearchgate.netscience.govscience.gov

Genetic and Molecular Basis of Biosynthetic Enzyme Expression in Garcinia Species

The biosynthesis of complex molecules like this compound is underpinned by the expression of a specific set of genes that code for the required enzymes. While the precise genetic regulation for this compound has not been fully elucidated, studies on xanthone biosynthesis in Garcinia and related species provide significant insights. frontiersin.orgresearchgate.net

The enzymes central to this pathway, such as benzophenone synthase and various cytochrome P450 monooxygenases (responsible for hydroxylation and cyclization), have been identified and characterized at the molecular level in several xanthone-producing plants, including Garcinia mangostana. frontiersin.orgresearchgate.netnih.gov The expression of these genes is likely tightly regulated, responding to developmental cues and environmental stimuli, which dictates the production and accumulation of specific xanthonoids in different parts of the plant, such as the leaves, bark, or fruit. mdpi.comscienceopen.com Transcriptome analyses in related species have revealed the presence of genes for multiple enzyme isoforms, suggesting a sophisticated genetic toolkit that allows for the production of a diverse array of xanthones. nih.gov Further research into the genomics and transcriptomics of Garcinia gaudichaudii is needed to pinpoint the specific genes and regulatory networks controlling the biosynthesis of this compound.

Synthetic Chemistry of Gaudichaudiic Acid F and Analogues

Total Synthesis Strategies for Complex Polycyclic Xanthone (B1684191) Frameworks

The total synthesis of polycyclic xanthones, particularly those with non-aromatic and stereochemically rich ring systems like gaudichaudiic acid F, is a significant undertaking in organic chemistry. nih.gov While a total synthesis of this compound itself has not been reported, strategies developed for other complex members of this family provide a roadmap for approaching such a target.

Key strategies often rely on a convergent, fragment-based approach, where different sections of the molecule are synthesized independently before being coupled together. nih.govsjtu.edu.cn This contrasts with linear syntheses and is generally more efficient for building complex architectures.

Common synthetic challenges in this class of molecules include:

Construction of the central xanthone core.

Control of stereochemistry across multiple chiral centers.

Formation of highly strained or unusual ring systems, such as the caged ether motifs.

Several successful total syntheses of related complex xanthones highlight potential strategies:

Suzuki's Synthesis of FD-594 Aglycon : This synthesis was the first to construct a polycyclic xanthone containing chirality in its hexacyclic core. nih.gov A key feature was a chirality transfer strategy using an axially chiral biaryl intermediate. The synthesis involved the independent preparation of two fragments (the DEF and AB rings) which were then assembled. The xanthone core itself was constructed via a palladium-catalyzed cyclization. nih.gov

Porco and Ready's Syntheses of Kibdelone C : Both research groups independently reported the total synthesis of kibdelone C, a polycyclic xanthone with a non-aromatic xanthone ring system. nih.gov These syntheses also employed a fragmentation strategy, disconnecting the molecule into three key pieces. The methods used to unite these fragments and form the hexacyclic core differed significantly, showcasing the versatility of modern synthetic methods in achieving a common goal. nih.gov

Classical Xanthone Formation Methods : Foundational methods for creating the dibenzo-γ-pyrone xanthone nucleus include the Grover, Shah, and Shah reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the intramolecular electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt The latter two often involve either a Friedel-Crafts acylation to form a benzophenone (B1666685) intermediate followed by cyclization, or an Ullmann condensation to create a diaryl ether which is then cyclized. up.ptup.pt

These approaches underscore a common theme: the modular assembly of complex fragments, often culminating in a key cyclization event to forge the characteristic polycyclic framework.

| Synthetic Strategy | Key Features | Example Target Compound | Reference |

| Axial Chirality Transfer | Utilizes an axially chiral biaryl to control stereochemistry during synthesis. | FD-594 Aglycon | nih.gov |

| Convergent Fragment Coupling | Independent synthesis of major molecular fragments followed by their assembly. | Kibdelone C, Cervinomycin A1 | nih.gov |

| Benzophenone Route | Friedel-Crafts acylation to form a 2,2'-dioxygenated benzophenone, followed by cyclodehydration. | General Xanthones | up.pt |

| Diaryl Ether Route | Ullmann condensation to form a 2-aryloxybenzoic acid, followed by electrophilic cycloacylation. | General Xanthones | up.pt |

Semisynthetic Routes from Naturally Occurring Xanthone Precursors

Semisynthesis offers a powerful alternative to total synthesis, leveraging the complex scaffolds of abundant natural products as starting materials for chemical modification. For complex xanthones like this compound, a plausible precursor would be a more common xanthone from the same genus, such as α-mangostin from Garcinia mangostana. unimi.itnih.gov This approach is particularly valuable for producing analogues for structure-activity relationship (SAR) studies.

A systematic investigation into the reactivity of α-mangostin has demonstrated the feasibility of selectively modifying its structure to yield other naturally occurring minor xanthones or novel derivatives. unimi.it Key transformations include:

Selective Protection and Alkylation/Acylation : The different phenolic hydroxyl groups on the xanthone scaffold exhibit varied reactivity. For instance, the hydroxyl group at C-1 of α-mangostin is less reactive due to intramolecular hydrogen bonding, allowing for selective reactions at other positions. unimi.it

Oxidative Cyclization : Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can induce oxidative cyclization of prenyl side chains with adjacent phenolic hydroxyls to form additional pyran or furan (B31954) rings, a common structural motif in this family. unimi.it

Acid-Catalyzed Cyclization : Treatment with acid can catalyze the addition of phenolic hydroxyls across the double bonds of prenyl groups, leading to the formation of pyran-ring-containing derivatives like 3-isomangostin. unimi.it

These established reactions on simpler xanthone precursors provide a toolbox for the potential modification of more complex structures, should a suitable starting material become available in sufficient quantities.

| Reaction Type | Reagents/Conditions | Transformation | Reference |

| Acylation/Alkylation | Acyl chlorides, alkyl halides, base | Selective modification of phenolic hydroxyls | unimi.it |

| Oxidative Cyclization | DDQ | Forms furan/pyran rings from prenyl groups | unimi.it |

| Acid-Catalyzed Cyclization | p-Toluenesulfonic acid (catalytic) | Forms pyran rings from prenyl groups | unimi.it |

| Cationic Modification | α, ω-dibromoalkanes, Cs₂CO₃ | Attachment of cationic residues to hydroxyl groups | nih.govnih.gov |

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs of a complex natural product like this compound are driven by the goal of understanding its structure-activity relationships (SAR) or improving its therapeutic properties. sjtu.edu.cnmdpi.com

Structure-directed design for a molecule like this compound would focus on modifying specific functional groups while retaining the core polycyclic framework, which is often essential for biological activity. nih.gov The structure of this compound features several handles for chemical modification:

The Carboxylic Acid : This group is a prime target for modification. It can be converted into esters, amides, or other functional groups to probe the effects of charge, polarity, and steric bulk at this position. mdpi.com

The Prenyl-Derived Moieties : The complex, caged ether systems derived from prenyl groups are characteristic of the gaudichaudiic acids. mdpi.comresearchgate.net While complex to modify, simplified or altered versions of this caging could be targeted in a synthetic or semisynthetic approach to understand their importance.

The Xanthone Core : The aromatic rings of the xanthone scaffold could potentially be substituted with different groups (e.g., halogens, hydroxyls, alkyls) to modulate the electronic properties and steric profile of the molecule. nih.gov

The generation of analogs would employ a range of established reaction mechanisms. Starting from a core structure like this compound (or a close synthetic precursor), several transformations could be envisioned.

Esterification/Amidation : The carboxylic acid moiety could be readily converted to an ester via a Fischer esterification (acid-catalyzed reaction with an alcohol) or by forming an acyl chloride followed by reaction with an alcohol. Similarly, coupling with amines, often using peptide coupling reagents (e.g., DCC, EDC), would yield a variety of amides.

Oxidation and Reduction : Allylic oxidation could introduce new hydroxyl groups on the carbon framework, potentially mimicking biosynthetic pathways. science.gov Conversely, reduction of carbonyls or other functionalities could provide access to different oxidation states.

Cycloadditions and Rearrangements : For total synthesis approaches to analogs, strategic use of cycloadditions (like Diels-Alder) or rearrangements (like Claisen) could be employed to construct simplified or altered versions of the caged ring system. researchgate.netorganic-chemistry.org A Claisen rearrangement followed by an intramolecular Diels-Alder reaction has been proposed as a potential biosynthetic pathway for the caged structure of related compounds like gambogic acid, a strategy that could be mimicked synthetically. researchgate.net

These reactions, applied in a targeted manner, would allow for the systematic exploration of the chemical space around the parent structure of this compound, facilitating a deeper understanding of its complex chemistry and biological function.

Biological Activity and Mechanistic Investigations Non Clinical Research Focus

In Vitro Cellular Models for Activity Assessment

The initial biological evaluation of gaudichaudiic acid F and its related analogues was conducted using a panel of cancer cell lines to assess their cytotoxic potential. researchgate.netmdpi.com Following its isolation from the bark of the Indonesian Garcinia gaudichaudii, this compound, along with its sibling compounds (gaudichaudiic acids G-I), was tested for its ability to inhibit the growth of various cancer cell lines. researchgate.nettandfonline.com

The primary models used in these initial cytotoxicity screenings included:

P388 murine leukemia cells: This was a standard cell line used to test the general cytotoxicity of the gaudichaudiic acid series. researchgate.netmdpi.com

P388/DOX doxorubicin-resistant leukemia cells: This cell line was employed to determine if the compounds could overcome mechanisms of multidrug resistance. researchgate.netmdpi.com

Messa human uterine sarcoma cells: This line served to evaluate the cytotoxic activity against a human solid tumor model. researchgate.netmdpi.com

Studies reported that gaudichaudiic acids F through I demonstrated cytotoxic activity. researchgate.netmdpi.com Specifically, gaudichaudiic acids G, H, and I were shown to be cytotoxic against the P388/DOX and Messa cell lines. researchgate.netmdpi.com Furthermore, all of the gaudichaudiic acids isolated, from A to I, displayed cytotoxic activity against the P388 murine leukemia cell line. mdpi.com

Table 1: Summary of Cell Lines Used for Cytotoxicity Assessment of Gaudichaudiic Acids F-I Data derived from initial isolation and cytotoxicity studies.

| Compound | Cell Line | Organism | Cell Type | Finding | Citation |

|---|---|---|---|---|---|

| This compound | P388 | Murine | Leukemia | Cytotoxic | mdpi.com |

| Gaudichaudiic Acids G-I | P388 | Murine | Leukemia | Cytotoxic | mdpi.com |

| Gaudichaudiic Acids G-I | P388/DOX | Murine | Doxorubicin-Resistant Leukemia | Cytotoxic | mdpi.com |

Identification of Molecular Targets and Downstream Signaling Pathways

Direct molecular target identification for this compound has not been extensively reported. However, significant research into the closely related and structurally similar caged xanthone (B1684191), gambogic acid, provides a likely model for the molecular interactions of this compound class. tandfonline.comresearchgate.net The primary mechanism for these compounds is believed to involve the induction of apoptosis, which is initiated through interaction with specific cellular targets. tandfonline.comtandfonline.com

Potential molecular targets, based on studies of gambogic acid, include:

Transferrin Receptor 1 (TfR1): Gambogic acid has been shown to bind to the transferrin receptor, a transmembrane protein often overexpressed in rapidly dividing cancer cells. tandfonline.commdpi.com This interaction is thought to be a key step in initiating the apoptotic signal. tandfonline.com

Thioredoxin System: Both cytosolic thioredoxin (TRX-1) and mitochondrial thioredoxin (TRX-2) have been identified as molecular targets of gambogic acid. researchgate.net The compound deactivates these proteins by covalently binding to active cysteine residues, leading to an increase in reactive oxygen species (ROS) and cellular oxidative stress. researchgate.net

NF-κB Signaling Pathway: The interaction with the transferrin receptor can lead to the inhibition of the NF-κB signaling pathway, which is a critical pathway for promoting cell survival, proliferation, and inflammation. tandfonline.com

Downstream signaling events that are modulated as a consequence of these interactions include the phosphorylation of c-Jun-N-terminal protein kinase (JNK) and p38 MAPK, which are downstream effects of ROS accumulation. tandfonline.com

Mechanistic Studies of Cellular Response Induction (e.g., Apoptosis Induction)

The primary mechanism of cytotoxicity for the caged xanthone class, including this compound, is the induction of apoptosis, or programmed cell death. tandfonline.comtandfonline.com While specific studies on this compound are limited, the mechanism is understood through research on its analogues like gambogic acid. tandfonline.com The process is characterized by the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways.

The key mechanistic steps identified for this class of compounds include:

Induction of Oxidative Stress: Interaction with targets like the thioredoxin system leads to the accumulation of reactive oxygen species (ROS) within the cell. tandfonline.comresearchgate.net

Mitochondrial Disruption: The buildup of ROS causes a collapse of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. tandfonline.com

Release of Pro-Apoptotic Factors: The compromised mitochondrial membrane releases key proteins into the cytosol, including cytochrome c and Apoptosis-Inducing Factor (AIF). tandfonline.comscielo.org

Caspase Activation: The release of cytochrome c triggers the formation of the apoptosome and the activation of a cascade of enzymes called caspases (caspase-9 and the executioner caspase-3), which dismantle the cell. scielo.orgaging-us.com

Caspase-Independent DNA Damage: AIF translocates to the nucleus where it directly causes chromatin condensation and large-scale DNA fragmentation, a hallmark of apoptosis, in a caspase-independent manner. scielo.orgnih.gov

This dual mechanism, involving both caspase-dependent and caspase-independent pathways, ensures an efficient induction of cell death in targeted cancer cells. tandfonline.comscielo.orgnih.gov

Comparative Analysis of Biological Activities Across Related Xanthone Scaffolds

The biological activity of xanthones is highly dependent on the specific substitutions on their dibenzo-γ-pyrone scaffold. researchgate.netmdpi.com The caged xanthones, characterized by a complex polycyclic system, represent a particularly potent subgroup. researchgate.nettandfonline.com

A comparative analysis reveals several key points:

Gaudichaudiic Acids (A-I): The entire series of gaudichaudiic acids (A-I) demonstrated cytotoxicity against the P388 murine leukemia cell line. mdpi.com Gaudichaudiic acids A and E were also active against the HePG2 human liver cancer cell line, while G-I showed activity against doxorubicin-resistant (P388/DOX) and uterine sarcoma (Messa) cells. researchgate.netmdpi.com This suggests that subtle structural differences among these isomers influence their spectrum of activity.

Morellic Acid: This related caged xanthone has been shown to be highly active, exhibiting potent cytotoxicity against HT-29 colon cancer cells with an ED₅₀ value of 0.36 μM. researchgate.netnih.gov

Gambogic Acid: As the most extensively studied caged xanthone, gambogic acid serves as a benchmark. tandfonline.comtandfonline.com It exhibits potent cytotoxic effects against a wide range of cancer cell lines, often with IC₅₀ values below 1 μM. researchgate.net Its well-documented interactions with multiple molecular targets and its progression into clinical trials highlight the therapeutic potential of this structural scaffold. tandfonline.comnih.gov

The research collectively indicates that the caged xanthone scaffold, shared by this compound and its analogues, is a "privileged structure" for anticancer activity. tandfonline.com The cytotoxic potency and the specific cell lines affected vary across the different analogues, which is attributed to the different prenyl and other functional group substitutions on the core structure. researchgate.netmdpi.com

Table 2: Comparative Cytotoxicity of Selected Caged Xanthones

| Compound | Notable Activity Against Cell Line(s) | Potency/Observation | Citation |

|---|---|---|---|

| This compound | P388 | Cytotoxic | mdpi.com |

| Gaudichaudiic Acids A-E | P388, WEHI1640, MOLT4, LL/2 | Generally potent; A & E also active against HePG2 | researchgate.net |

| Gaudichaudiic Acids G-I | P388, P388/DOX, Messa | Active against drug-resistant cell line | researchgate.netmdpi.com |

| Morellic Acid | HT-29 | ED₅₀ = 0.36 μM | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Gaudichaudiic Acid F Analogues

Systematic Chemical Modifications and Their Impact on Biological Profile

No studies were identified that described the synthesis of analogues of gaudichaudiic acid F and the subsequent evaluation of their biological activities.

Identification of Key Pharmacophoric Elements for Desired Activity

Without SAR data from analogues, the essential structural features of this compound responsible for any potential biological activity have not been determined.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

No QSAR models for this compound and its derivatives have been reported in the searched scientific literature.

Molecular Docking and Computational Simulations for Ligand-Target Interactions

There is no information available on molecular docking or other computational studies investigating the binding of this compound to any biological targets.

Analytical Methodologies for Gaudichaudiic Acid F in Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the separation and analysis of complex mixtures containing gaudichaudiic acid F. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most relevant techniques, each with specific applications.

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds like this compound and other xanthones. researchgate.netutar.edu.mymdpi.com The development of a robust HPLC method is crucial for accurate quantification and isolation.

For the analysis of complex xanthones, reversed-phase (RP) HPLC is the predominant mode. academicjournals.orgnih.govnih.govresearchgate.net This involves a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Method Parameters:

A typical HPLC method for the analysis of polyprenylated xanthones, which can be adapted for this compound, would involve the following:

| Parameter | Description | Source |

| Column | Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | A gradient elution is often employed to resolve complex mixtures. Common solvents include a mixture of an organic modifier (methanol or acetonitrile) and acidified water (e.g., with 0.1% formic acid or phosphoric acid). | nih.govresearchgate.net |

| Flow Rate | Typically in the range of 0.8 to 1.5 mL/min. | nih.gov |

| Detection | UV-Vis detection is common, with xanthones typically showing strong absorbance at wavelengths around 245 nm, 280 nm, and 320 nm. academicjournals.orgresearchgate.netmdpi.com A photodiode array (PDA) detector allows for the acquisition of the entire UV spectrum of the eluting peaks, aiding in identification. academicjournals.org | |

| Temperature | Column temperature is usually maintained between 25-35 °C to ensure reproducible retention times. | mdpi.com |

Data Table: Example HPLC Gradient for Xanthone (B1684191) Analysis

| Time (min) | % Solvent A (Water with 0.1% Formic Acid) | % Solvent B (Acetonitrile) |

| 0 | 35 | 65 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 30 | 35 | 65 |

This is a representative gradient; optimization would be required for the specific analysis of this compound.

Gas chromatography is generally suited for volatile and thermally stable compounds. researchgate.net While direct analysis of a complex, high molecular weight compound like this compound by GC is challenging due to its low volatility and potential for thermal degradation, GC-based methods can be employed for the analysis of related compounds or degradation products. For instance, GC-MS analysis has been used to identify volatile components and fatty acids in Garcinia species. researchgate.netacgpubs.org

For GC analysis of non-volatile compounds, a derivatization step is often necessary to increase volatility. However, the complex structure of this compound makes derivatization challenging. Therefore, HPLC remains the more direct and suitable chromatographic technique.

Mass Spectrometry (MS) for Trace Analysis and Metabolite Profiling

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation, trace analysis, and metabolite profiling of this compound. nih.govnih.gov

LC-MS/MS provides high sensitivity and selectivity, allowing for the detection of this compound in complex matrices at very low concentrations. The use of a high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) instrument, enables accurate mass measurements for the determination of elemental composition. nih.govnih.govcapes.gov.br

A key fragmentation pathway for caged xanthones like this compound in MS/MS is the retro-Diels-Alder reaction, which provides characteristic fragment ions that are invaluable for structural identification. nih.govnih.govcapes.gov.brnih.gov Other characteristic fragmentations include the successive loss of prenyl groups. nih.gov

Data Table: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value/Observation | Source |

| Molecular Formula | C₄₀H₅₀O₉ | nih.gov |

| Monoisotopic Mass | 674.3455 g/mol | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode ([M+H]⁺) or negative mode ([M-H]⁻). | nih.govnih.govcapes.gov.br |

| MS/MS Fragmentation | Characteristic fragments resulting from retro-Diels-Alder reaction and loss of prenyl side chains. | nih.govnih.gov |

Spectrophotometric and Spectrofluorimetric Assays in Research Applications

UV-Visible spectrophotometry can be used for the quantitative determination of total xanthone content in extracts of Garcinia species. researchgate.netugm.ac.id While not specific to a single compound, this method is rapid and cost-effective for preliminary screening and quality control of extracts. Xanthones exhibit characteristic UV absorbance maxima around 240-250 nm, 310-320 nm, and sometimes a shoulder around 280 nm. researchgate.netmdpi.com For quantification, a calibration curve is typically prepared using a standard compound, such as α-mangostin, and the total xanthone content is expressed as α-mangostin equivalents. ugm.ac.id

The development of a specific spectrophotometric or spectrofluorimetric assay for this compound would require the identification of a unique chromophore or fluorophore in its structure or a selective chemical reaction that produces a colored or fluorescent product. Given that many xanthones share a similar chromophoric system, achieving high specificity with this method alone is challenging.

Optimized Sample Preparation and Extraction Protocols for Complex Matrices

The extraction of this compound from its natural source, the bark of Garcinia gaudichaudii, or from other complex matrices, is a critical first step in its analysis. researchgate.netnih.govresearchgate.net The choice of extraction solvent and method significantly impacts the yield and purity of the target compound.

Extraction Solvents:

Methanol and Ethanol: These polar solvents are effective for extracting a broad range of polyphenolic compounds, including xanthones. mdpi.comnih.gov

Acetone (B3395972): An 80:20 mixture of acetone and water has been reported as an optimal solvent for extracting a wide variety of xanthones. nih.gov

Ethyl Acetate (B1210297): This solvent of medium polarity is also used for the extraction of xanthones. nih.gov

n-Hexane: Often used for defatting the sample material prior to extraction with more polar solvents to remove lipids and other nonpolar compounds. mdpi.com

Extraction Techniques:

Soxhlet Extraction: A classical method that provides exhaustive extraction but can expose the analyte to prolonged heat, potentially causing degradation of thermolabile compounds. nih.gov

Maceration: Soaking the plant material in a solvent at room temperature. This method is simple but may be less efficient than other techniques. mdpi.com

Ultrasonication-Assisted Extraction: The use of ultrasound can enhance extraction efficiency by disrupting cell walls, and it is typically performed at lower temperatures, reducing the risk of thermal degradation.

Purification:

Following initial extraction, further purification is often necessary. This can be achieved through techniques such as:

Liquid-Liquid Partitioning: To separate compounds based on their differential solubility in immiscible solvents.

Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase to separate the components of the crude extract. researchgate.net

Preparative HPLC: For the final isolation and purification of this compound to a high degree of purity. researchgate.net

Future Research Directions and Perspectives

Comprehensive Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

A fundamental area of future research would be to unravel the biosynthetic pathway of gaudichaudiic acid F. This would involve identifying the precursor molecules and the series of enzymatic reactions that lead to its formation within the source organism. Techniques such as isotopic labeling studies could trace the incorporation of primary metabolites into the final structure. nih.govscielo.brunesp.br Concurrently, transcriptomic and proteomic analyses of the producing organism would be crucial to identify candidate genes and enzymes involved in the biosynthesis. scielo.brresearchgate.net This knowledge would not only provide a deeper understanding of the organism's metabolic capabilities but also open avenues for biosynthetic engineering to enhance the production of this compound or create novel derivatives.

Development of Novel and Efficient Synthetic Methodologies for Structural Diversification

To enable thorough biological evaluation and structure-activity relationship (SAR) studies, the development of efficient and scalable synthetic routes to this compound would be paramount. A total synthesis would confirm its molecular structure and provide a platform for creating a library of analogues. nih.govresearchgate.net Future research in this area would focus on developing novel synthetic strategies that are stereoselective and allow for the late-stage diversification of the molecular scaffold. This would facilitate the exploration of how modifications to different parts of the molecule impact its biological activity.

Identification of Previously Unexplored Molecular Targets and Biological Activities

Initial biological screening of this compound would be essential to uncover its pharmacological potential. A broad range of assays could be employed to test for activities such as antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. nih.govrsc.orgresearchgate.net Should any significant activity be identified, subsequent research would focus on elucidating the mechanism of action by identifying its specific molecular targets. nih.govnih.gov Techniques such as affinity chromatography, proteomics, and genetic screening could be utilized to pinpoint the proteins or cellular pathways with which this compound interacts.

Advanced Computational Chemistry Approaches for Rational Design of Analogues

Once the structure and biological activity of this compound are established, computational chemistry would play a vital role in the rational design of more potent and selective analogues. nih.govmdpi.commdpi.comnih.gov Molecular docking studies could predict the binding of this compound and its derivatives to the identified biological targets, providing insights into the key molecular interactions. nih.govnih.gov Quantitative structure-activity relationship (QSAR) models could also be developed to correlate structural features with biological activity, guiding the design of new compounds with improved properties.

Integration of Omics Technologies for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of the biological effects of this compound, the integration of various "omics" technologies would be a powerful approach. frontiersin.orgnih.govmdpi.commdpi.comyoutube.com Transcriptomics (RNA-seq) could reveal changes in gene expression in response to treatment with the compound, while proteomics would identify alterations in protein levels. Metabolomics could provide a snapshot of the metabolic changes induced by this compound. By integrating these datasets, researchers could construct a systems-level view of the compound's impact on cellular networks and pathways, offering a more holistic understanding of its biological activity.

Q & A

Q. What are the common methodologies for isolating gaudichaudiic acid F from natural sources, and how do extraction solvents impact yield?

To isolate this compound, researchers typically use solvent extraction (e.g., methanol, ethanol) followed by chromatographic techniques like column chromatography or HPLC. Solvent polarity significantly affects yield; for example, polar solvents may extract more hydrophilic derivatives, while nonpolar solvents target lipophilic compounds. Validation via NMR and mass spectrometry is critical to confirm purity .

Q. How is the structural elucidation of this compound performed, and what analytical challenges arise due to its isomerism?

Structural analysis relies on spectroscopic methods: UV-Vis for conjugated systems, - and -NMR for functional groups, and HR-MS for molecular weight. Challenges include distinguishing between stereoisomers (e.g., cis/trans configurations) or positional isomers, which require advanced techniques like 2D NMR (COSY, NOESY) or X-ray crystallography .

Q. What are the primary biological activities reported for this compound, and which assay systems are most reliable for preliminary screening?

Reported activities include antioxidant, anti-inflammatory, and antimicrobial properties. In vitro assays like DPPH radical scavenging (antioxidant) and COX-2 inhibition (anti-inflammatory) are standard. Cell-based models (e.g., RAW 264.7 macrophages) provide preliminary data, but reproducibility requires strict control of incubation times and concentrations .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate the bioactivity of this compound while minimizing cytotoxicity?

Dose ranges should span from sub-therapeutic to supra-therapeutic levels, validated via MTT or LDH assays. Use negative controls (solvent-only) and positive controls (e.g., ascorbic acid for antioxidant studies). Statistical power analysis ensures sample sizes are adequate to detect significant effects (p < 0.05) .

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically resolved?

Contradictions may arise from differences in extraction protocols, cell lines, or assay conditions. Researchers should:

Q. What strategies are effective for studying the compound’s metabolism and pharmacokinetics in vivo?

Use LC-MS/MS to track metabolites in plasma, urine, and tissues. Pharmacokinetic parameters (e.g., , ) require serial sampling in animal models. Compare bioavailability via oral vs. intravenous administration, adjusting for first-pass metabolism .

Q. How can mechanistic studies elucidate the molecular targets of this compound?

Combine molecular docking (e.g., AutoDock Vina) to predict protein interactions with wet-lab validation (e.g., siRNA knockdown or CRISPR-Cas9). Transcriptomic or proteomic profiling (RNA-seq, SILAC) identifies downstream pathways affected .

Methodological and Data Analysis Considerations

Q. What are best practices for presenting spectral data (NMR, MS) of this compound in publications?

Q. How should stability studies be conducted to assess this compound’s degradation under varying storage conditions?

Design accelerated stability tests (40°C/75% RH) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Quantify degradation products and calculate shelf life using Arrhenius equations .

Q. What statistical approaches are appropriate for analyzing synergistic effects between this compound and other bioactive compounds?

Use combination index (CI) models (e.g., Chou-Talalay method) or response surface methodology (RSM). Synergy is confirmed if CI < 1 or if observed effects exceed additive predictions .

Q. How can researchers validate the specificity of antibodies or probes used in this compound detection assays?

Perform competitive ELISA with structural analogs to check cross-reactivity. Use knockout cell lines or siRNA to confirm target specificity in immunohistochemistry .

Data Reproducibility and Ethical Reporting

Q. What steps ensure reproducibility in quantifying this compound’s antioxidant capacity across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.